Product packaging for N-Cyanoacetylurethane(Cat. No.:CAS No. 6629-04-5)

N-Cyanoacetylurethane

Cat. No.: B033127
CAS No.: 6629-04-5
M. Wt: 156.14 g/mol
InChI Key: HSOGVWWWGVFXGF-UHFFFAOYSA-N
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Description

N-Cyanoacetylurethane is a highly valuable and versatile chemical synthon, primarily employed in organic synthesis and medicinal chemistry research. Its core utility stems from the presence of both a highly reactive cyanoacetamide moiety and a urethane-protected amine, making it an exceptional building block for the construction of nitrogen-containing heterocycles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O3 B033127 N-Cyanoacetylurethane CAS No. 6629-04-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(2-cyanoacetyl)carbamate
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InChI

InChI=1S/C6H8N2O3/c1-2-11-6(10)8-5(9)3-4-7/h2-3H2,1H3,(H,8,9,10)
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InChI Key

HSOGVWWWGVFXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
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DSSTOX Substance ID

DTXSID50216497
Record name Carbamic acid, cyanoacetyl-, ethyl ester
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Molecular Weight

156.14 g/mol
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CAS No.

6629-04-5
Record name Ethyl N-(2-cyanoacetyl)carbamate
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Record name N-Cyanoacetylethylcarbamate
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Record name N-Cyanoacetylurethane
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Record name Carbamic acid, cyanoacetyl-, ethyl ester
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Record name Ethyl cyanoacetylcarbamate
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Record name N-CYANOACETYLETHYLCARBAMATE
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Significance and Interdisciplinary Relevance

N-Cyanoacetylurethane, also known by its systematic name ethyl (2-cyanoacetyl)carbamate, is a white to light yellow solid with the molecular formula C6H8N2O3. lpinformationdata.comgeorganics.sk Its importance stems from its character as a highly reactive intermediate in organic synthesis. chemimpex.com The presence of multiple functional groups, including a nitrile, an active methylene (B1212753) group, and a carbamate (B1207046), allows it to participate in a diverse range of chemical transformations. vulcanchem.com

The interdisciplinary relevance of this compound is extensive, with its applications spanning across several key scientific domains:

Pharmaceutical and Medicinal Chemistry: This is arguably the most significant area of application for this compound. It serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). dataintelo.com Notably, it is used in the creation of inhibitors targeting the PDZ domain of PICK1, which are potential therapeutic agents for conditions such as brain ischemia, pain, and addiction. lpinformationdata.comchemicalbook.com Furthermore, it is a key intermediate in the synthesis of cathepsin K inhibitors and certain thyroid hormone analogs. lpinformationdata.comgoogle.com Its role as a precursor in the development of drugs for neurological disorders highlights its importance in medicinal chemistry. chemimpex.comvulcanchem.com

Polymer Chemistry: In the realm of materials science, this compound is employed in the synthesis of specialty polymers. chemimpex.com Its incorporation into polymer chains can enhance properties such as thermal stability and mechanical strength, making the resulting materials suitable for high-performance applications. chemimpex.com

Agrochemicals: The compound also finds utility in the agricultural sector as an intermediate in the formulation of pesticides and herbicides. chemimpex.com

Organometallic Chemistry and Catalysis: The nitrogen and oxygen atoms within this compound can act as ligands, allowing it to form stable complexes with various transition metals, including palladium, platinum, and ruthenium. These organometallic complexes are of interest for their potential catalytic activities and have been the subject of structural and reactivity studies.

Below is an interactive data table summarizing the key properties of this compound.

PropertyValueReference
Molecular FormulaC6H8N2O3 biosynth.com
Molecular Weight156.14 g/mol biosynth.com
AppearanceWhite to light yellow solid lpinformationdata.com
Melting Point167-169 °C chemicalbook.com
CAS Number6629-04-5 vulcanchem.com

Historical Development of Research on N Cyanoacetylurethane

Established Synthetic Routes

The most well-documented and industrially significant method for synthesizing this compound involves the condensation of cyanoacetic acid and a carbamate (B1207046) source, facilitated by a dehydrating or activating agent.

While the principal route involves ethyl carbamate, ethyl orthoformate is utilized in related syntheses. For instance, the reaction of N-acyl-N-cyanoacetylamines with ethyl orthoformate and acetic anhydride (B1165640) can produce ethoxymethylene derivatives, which are precursors to other heterocyclic compounds like pyrimidines. biosynth.com Another described method starts with the reaction of ethyl orthoformate and paraformaldehyde to create an amide, which is then reacted with chloroacetic acid. ucl.ac.uk A more direct synthesis involves mixing ethyl orthoformate and cyanoacetic acid in the presence of phosphorus oxychloride and dimethylformamide. smolecule.com

The primary and most common established route, however, is the condensation of cyanoacetic acid with ethyl carbamate (also known as urethane). This reaction is typically not spontaneous and requires specific activating agents to proceed efficiently.

The combination of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is crucial as a condensation agent in the synthesis of this compound from cyanoacetic acid and ethyl carbamate. merckgroup.com This system works by forming a reactive intermediate known as the Vilsmeier reagent (a chloroiminium ion).

The mechanism proceeds as follows:

Formation of the Vilsmeier Reagent : Dimethylformamide reacts with phosphorus oxychloride to generate the electrophilic Vilsmeier reagent.

Activation of Carboxylic Acid : The Vilsmeier reagent activates the cyanoacetic acid, making it susceptible to nucleophilic attack.

Nucleophilic Attack : The amine group of ethyl carbamate attacks the activated carbonyl carbon of the cyanoacetic acid.

Condensation and Dehydration : The intermediate undergoes cyclization and dehydration, ultimately yielding this compound.

Phosphorus oxychloride acts as a Lewis acid, activating the carbonyl group, while DMF serves as a co-catalyst and helps to stabilize the reactive intermediates. The use of this combination is key to achieving high yields. mdpi.com

Optimizing the yield and ensuring the purity of the final product are critical. Research and patent literature describe several strategies to enhance the synthesis of this compound. A key innovation has been the introduction of an aprotic solvent in addition to the POCl₃/DMF system, which improves reaction conditions and leads to a purer product with higher yields. merckgroup.com

Yields as high as 91% with a purity of 99-100% have been reported using these optimized conditions. merckgroup.com

Table 1: Optimized Reaction Parameters for this compound Synthesis

Parameter Condition Rationale Source
Reactants Cyanoacetic acid, Ethyl carbamate Primary building blocks for the target molecule.
Condensation Agent Phosphorus Oxychloride (POCl₃) Activates the carboxylic acid for condensation. merckgroup.com
Co-catalyst/Solvent Dimethylformamide (DMF) Forms Vilsmeier reagent with POCl₃. merckgroup.com
Additional Solvent Aprotic solvents (e.g., Toluene (B28343), Benzene) Improves stirrability and product isolation. merckgroup.com
Molar Ratio (POCl₃) 0.3 to 0.8 mole per mole of cyanoacetic acid Precise control prevents side reactions. google.com
Molar Ratio (DMF) 0.2 to 0.5 mole per mole of cyanoacetic acid Ensures efficient formation of the Vilsmeier reagent. google.com
Temperature 65°C to 75°C Optimal range for reaction rate and selectivity. google.com

| Reaction Time | 90 to 120 minutes | Sufficient time for reaction completion without degradation. | google.com |

Purification of the final product is typically straightforward. The standard workup protocol involves:

Quenching the reaction mixture with cold water to precipitate the solid product and decompose any remaining phosphorus oxychloride.

Isolating the crude product via suction filtration.

Washing the filter cake with a solvent like diethyl ether to remove non-polar impurities.

Drying the resulting white solid to obtain pure this compound.

Recrystallization from a suitable solvent can be performed for further purification if necessary.

Alternative and Emerging Synthetic Approaches

While the established routes are effective, research continues into alternative methods, often driven by the principles of green chemistry and the desire for improved catalytic efficiency.

The established POCl₃/DMF system is itself a catalytic one. However, the term "emerging catalytic methods" often refers to the exploration of catalysts that are more environmentally benign, have higher turnover numbers, or operate under milder conditions. For amide bond formation in general, which is the core transformation in this compound synthesis, various catalytic systems are under investigation. These include methods based on boronic acids and transition metals like ruthenium. ucl.ac.uksigmaaldrich.com While these specific catalysts have not been widely reported for the synthesis of this compound itself, they represent a promising area of research for future synthetic routes. The development of novel catalysts aims to replace stoichiometric activating agents, which generate significant waste. sigmaaldrich.com

Applying green chemistry principles to the synthesis of this compound is an area of growing interest, focusing on reducing waste, improving safety, and increasing energy efficiency. google.com

Table 2: Application of Green Chemistry Principles

Principle Application in this compound Synthesis Potential Improvement Source
Safer Solvents The use of toluene is an improvement over more hazardous solvents like benzene. Exploration of bio-derived solvents like Cyrene™, which is a safer alternative to DMF, could significantly improve the green profile of the synthesis. merckgroup.com
Atom Economy Direct condensation reactions are inherently more atom-economical than routes requiring protecting groups or multi-step activations. Catalytic direct amidation, which generates only water as a byproduct, is the ideal green approach for amide bond formation. mdpi.com
Energy Efficiency Microwave-assisted synthesis is a general green technique that can reduce reaction times and energy consumption for amide formation. nih.govresearchgate.net Applying microwave heating to the this compound synthesis could lead to faster, more energy-efficient production. nih.gov

| Waste Prevention | Using catalytic amounts of POCl₃/DMF is preferable to stoichiometric coupling reagents that are common in other amide syntheses. | Developing recyclable catalysts or solvent-free reaction conditions would further minimize waste generation. | mdpi.comresearchgate.net |

The push towards more sustainable practices in the chemical industry suggests that future synthetic methodologies for this compound will increasingly incorporate these green chemistry principles. tumgik.com

Applications of N Cyanoacetylurethane in Advanced Chemical Synthesis

Intermediate in Pharmaceutical Development

The utility of N-Cyanoacetylurethane as a key intermediate is particularly prominent in the field of pharmaceutical development. Its adaptable structure allows for its incorporation into a variety of synthetic pathways, leading to the formation of molecules with significant biological activity.

Synthesis of Bioactive Compounds

This compound serves as a critical precursor in the synthesis of numerous bioactive compounds. Its chemical reactivity allows it to participate in a range of chemical transformations, making it a valuable tool for medicinal chemists. The presence of multiple functional groups, including a nitrile, an active methylene (B1212753) group, and a carbamate (B1207046), enables its involvement in diverse reaction cascades for the construction of pharmacologically relevant scaffolds. This versatility has led to its use in the development of a wide spectrum of therapeutic agents.

Precursor for Enzyme Inhibitors

A significant application of this compound in medicinal chemistry is its role as a precursor for the synthesis of various enzyme inhibitors. Enzymes are crucial regulators of biological processes, and their inhibition can be an effective therapeutic strategy for a multitude of diseases.

This compound has been instrumental in the development of small-molecule inhibitors that target the PDZ (PSD-95, Dlg1, and ZO-1) domain of the Protein Interacting with C Kinase 1 (PICK1). PICK1 is a scaffolding protein that plays a significant role in the trafficking of AMPA receptors, which are fundamental to synaptic plasticity. The disruption of the PICK1-GluA2 interaction through inhibitors derived from this compound has shown potential therapeutic benefits in various neurological conditions. Research has led to the identification of nonpeptide small-molecule inhibitors of the PICK1 PDZ domain, with affinities comparable to endogenous peptide ligands.

Compound IDTargetAffinity (Ki)Therapeutic Potential
FSC231PICK1 PDZ domain~10.1 μMNeuropathic pain, excitotoxicity, cocaine addiction

This table presents an example of a small-molecule inhibitor of the PICK1 PDZ domain, highlighting its binding affinity and potential therapeutic applications.

This compound also serves as a key building block in the synthesis of inhibitors for Cathepsin K, a cysteine protease predominantly involved in bone resorption. The inhibition of Cathepsin K is a validated therapeutic strategy for the treatment of osteoporosis and other bone-related disorders. This compound is a precursor for the development of potent and selective Cathepsin K inhibitors, including those based on azadipeptide nitriles and 3-cyano-3-aza-β-amino acid derivatives. These inhibitors often function by forming a reversible covalent thioimidate adduct with the catalytic cysteine residue (Cys25) in the active site of the enzyme.

Inhibitor TypeMechanism of ActionTarget Disease
Azadipeptide nitrilesReversible covalent inhibitionOsteoporosis
3-cyano-3-aza-β-amino acid derivativesReversible covalent inhibitionBone-related disorders

This table summarizes the types of Cathepsin K inhibitors derived from this compound, their mechanism of action, and their target diseases.

Role in the Synthesis of Thyroid Hormone Receptor Agonists

While the direct role of this compound as a starting material in the synthesis of thyroid hormone receptor agonists is not extensively documented in publicly available literature, compounds with similar structural motifs, such as those containing cyano groups, are utilized in the broader field of medicinal chemistry for the synthesis of various receptor modulators. The development of selective thyroid hormone receptor-β (TRβ) agonists is an active area of research for treating metabolic diseases like dyslipidemia and nonalcoholic steatohepatitis (NASH). The synthesis of these agonists often involves multi-step pathways where versatile building blocks are essential.

Building Block for Heterocyclic Chemistry

The chemical properties of this compound make it a valuable building block for the synthesis of a wide variety of heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The reactivity of the active methylene group and the nitrile functionality in this compound allows for its participation in various cyclization and multicomponent reactions to form diverse heterocyclic systems.

For instance, the related compound, cyanoacetyl urea (B33335), is known to be a versatile precursor for the synthesis of poly-functionalized pyrimidines. While direct and varied examples for this compound are not as broadly reported, its structural similarity suggests its potential in similar synthetic transformations. A patent has described the use of this compound in a reaction with triethyl orthoformate to yield a product that can be further utilized in the synthesis of substituted pyridines. This highlights its utility in constructing key heterocyclic cores that are prevalent in many biologically active molecules.

The general strategy involves the reaction of the active methylene group of this compound with various electrophiles, followed by cyclization to form the desired heterocyclic ring. This approach provides access to a range of substituted heterocycles with potential applications in drug discovery and materials science.

Heterocyclic SystemSynthetic ApproachPotential Applications
PyridinesReaction with orthoformates followed by cyclizationPharmaceuticals, Agrochemicals
Pyrimidines(By analogy to cyanoacetyl urea) Condensation reactionsBioactive molecules, Nucleoside analogs

This table illustrates the potential of this compound as a building block for the synthesis of important heterocyclic systems and their potential applications.

Synthesis of Diverse Heterocyclic Compounds

This compound is a recognized precursor for the synthesis of various heterocyclic compounds, which are crucial scaffolds in many biologically active molecules. The reactivity of its cyanoacetyl moiety is particularly useful for constructing ring systems. For instance, the related compound, cyanoacetyl urea, is utilized as a versatile precursor for creating a range of poly-functionalized pyrimidines. ekb.egekb.eg Pyrimidines are a critical class of heterocycles, forming the basic nucleus in DNA and RNA and appearing in numerous synthetic compounds with significant pharmacological activity. ekb.eg

The synthesis process often involves the reaction of the active methylene group and the cyano group to form new ring structures. Research on the analogous cyanoacetyl urea shows its ability to be converted into various pyrimidine (B1678525) derivatives, including uracil (B121893) analogs and other condensed aza-heterocycles, showcasing the utility of the cyanoacetyl group in building these complex structures. ekb.eg

Utility in Medicinal Chemistry Building Blocks

Perhaps the most significant application of this compound is in medicinal chemistry, where it serves as a crucial building block for active pharmaceutical ingredients (APIs). chemimpex.com It is particularly noted as an intermediate in the development of drugs targeting neurological disorders. chemimpex.com

Detailed research highlights its role in creating specific and potent enzyme inhibitors. It is a key intermediate in the synthesis of inhibitors that target the PDZ domain of the PICK1 protein, a target for therapeutic agents aimed at treating conditions like brain ischemia and pain. Furthermore, it is used in the synthesis of cathepsin K inhibitors. The versatility of this compound allows for the creation of a wide range of derivatives, facilitating the development of new bioactive compounds. chemimpex.com

Target ClassTherapeutic AreaRole of this compound
PICK1 Protein (PDZ Domain) InhibitorsNeurological Disorders (e.g., Brain Ischemia, Pain)Key intermediate in inhibitor synthesis
Cathepsin K InhibitorsOsteoporosis, Bone-related disordersEssential building block for the inhibitor scaffold

Applications in Agrochemical Synthesis

In the agricultural sector, this compound is utilized as an intermediate in the formulation of various agrochemicals. chemimpex.com Its incorporation into more complex molecules can enhance the efficacy of final products designed to improve crop yields and protect against pests. chemimpex.com The compound's chemical properties make it a suitable starting material for creating new active ingredients with desired biological activities for crop protection solutions. chemimpex.com

Formulation of Pesticides and Herbicides

This compound serves as a building block in the synthesis of molecules used in pesticide and herbicide formulations. chemimpex.com It contributes to the creation of novel insecticidal and fungicidal compounds. smolecule.com The development of effective and environmentally conscious agrochemicals is a continuous process, and versatile intermediates like this compound are valuable in synthesizing new active substances. The inclusion of heterocyclic structures, which can be derived from this compound, is common in modern agrochemicals.

Contributions to Polymer Chemistry

The application of this compound extends into materials science, specifically in the field of polymer chemistry. It is employed in the creation of specialty polymers designed for high-performance applications. chemimpex.com

Creation of Specialty Polymers with Enhanced Properties

When incorporated into polymer chains, this compound can significantly improve the material's properties. Research indicates its use can lead to specialty polymers with enhanced thermal stability and mechanical strength. chemimpex.com This makes the resulting materials suitable for applications where durability and resistance to high temperatures are critical. The functional groups within this compound allow it to be integrated as a co-monomer or a crosslinking agent, contributing to the development of advanced materials with tailored characteristics.

Polymer TypeEnhanced PropertyPotential Application
Specialty CopolymersThermal StabilityHigh-performance plastics, coatings
Cross-linked PolymersMechanical StrengthAdhesives, durable composites

Reagent in Analytical Chemistry

Beyond synthesis, this compound also plays a role in analytical chemistry. It is used as a reagent to aid in the detection and quantification of various substances. chemimpex.com Its primary function in this field is as a reference standard, particularly in the quality control of pharmaceuticals. handom-chem.com In the chemical analysis of drugs, it is used for identification, content determination, and the inspection of impurities and related substances, serving as a critical benchmark for ensuring drug quality. handom-chem.com

Aid in Detection and Quantification Methodologies

This compound serves as a critical reference standard in a variety of advanced chemical detection and quantification methodologies. Its primary application in this context is to ensure the accuracy, precision, and reliability of analytical methods, particularly those employed in the pharmaceutical industry for quality control and impurity profiling. The high purity of this compound allows it to be used as a benchmark against which unknown samples can be compared, thereby enabling the precise identification and quantification of specific chemical entities.

In the realm of analytical chemistry, reference standards are indispensable for the validation of new analytical methods. Method validation is a process that confirms that an analytical procedure is suitable for its intended purpose. This involves assessing various parameters such as linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ). This compound, with its well-characterized chemical and physical properties, is employed to establish these performance characteristics for a given analytical instrument or method.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two of the most powerful and widely used analytical techniques in modern chemical analysis. In these methods, this compound can be used to calibrate the instrument's response. By preparing a series of solutions with known concentrations of this compound and measuring the corresponding instrumental signal, a calibration curve can be constructed. This curve then allows for the determination of the concentration of an analyte in an unknown sample by measuring its signal and interpolating its concentration from the curve.

Furthermore, this compound can be utilized as an internal standard in quantitative analysis. An internal standard is a substance that is added in a constant amount to all samples, including the calibration standards and the unknown samples. The ratio of the analyte's signal to the internal standard's signal is then plotted against the analyte's concentration to create the calibration curve. This approach helps to correct for variations in sample preparation and instrumental response, leading to more accurate and precise measurements.

The utility of this compound in these methodologies is particularly evident in the analysis of complex matrices, such as in environmental monitoring or the analysis of biological fluids. In these applications, the presence of other compounds can interfere with the detection of the analyte of interest. The use of a reliable reference standard like this compound helps to ensure the specificity of the analytical method, confirming that the signal being measured is indeed from the target analyte and not from an interfering substance.

Detailed Research Findings

For instance, in the development of a stability-indicating HPLC method for a new pharmaceutical compound, a reference standard is crucial for distinguishing the active pharmaceutical ingredient (API) from its degradation products. The chromatographic peaks of the degradation products are identified relative to the retention time of the API reference standard. Similarly, in impurity profiling, known impurities are quantified against their respective reference standards. In cases where a specific impurity standard is not available, the response of the API standard may be used to estimate the concentration of the impurity, assuming a similar response factor.

In the context of LC-MS/MS methods, which offer high sensitivity and selectivity, a stable isotopically labeled version of the analyte is often the ideal internal standard. However, when this is not feasible, a structurally similar compound that is not present in the sample matrix, such as this compound, can serve as an effective internal standard. Its chemical properties would ideally mimic the analyte's behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer.

The performance of such analytical methods is rigorously evaluated. For example, an LC-MS/MS method for the quantification of a small molecule drug in plasma would be validated for linearity over a specific concentration range. The accuracy and precision of the method would be determined by analyzing quality control samples at multiple concentration levels on different days. The data presented in the following table is representative of the performance characteristics that would be expected from a validated LC-MS/MS method utilizing a reference standard like this compound.

Table 1: Representative Performance Characteristics of a Validated LC-MS/MS Method

ParameterTypical ValueDescription
Linearity (r²) ≥ 0.99Indicates a strong correlation between the concentration and the instrumental response over the quantification range.
Lower Limit of Quantification (LLOQ) 0.01 - 10 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Upper Limit of Quantification (ULOQ) 500 - 10000 ng/mLThe highest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Intra-day Precision (%RSD) < 15%The relative standard deviation of replicate measurements within the same day, indicating the method's repeatability.
Inter-day Precision (%RSD) < 15%The relative standard deviation of replicate measurements on different days, indicating the method's intermediate precision.
Accuracy (% Bias) ± 15%The closeness of the measured value to the true value, expressed as the percentage deviation.
Matrix Effect 85% - 115%The effect of co-eluting substances from the sample matrix on the ionization of the analyte.
Recovery Consistent and reproducibleThe efficiency of the extraction process in recovering the analyte from the sample matrix.

Structural Characterization and Spectroscopic Analysis of N Cyanoacetylurethane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules in solution. For N-Cyanoacetylurethane, both ¹H and ¹³C NMR spectroscopy provide definitive evidence for its covalent framework.

In ¹H NMR spectroscopy, the proton signals are characteristic of the ethyl carbamate (B1207046) and cyanoacetyl moieties. The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The methylene protons of the cyanoacetyl group are expected to appear as a singlet, given the absence of adjacent protons. Definitive structural confirmation is provided through these characteristic signals. cymitquimica.com One source indicates signals for the ethyl group at a chemical shift (δ) of 1.2 ppm (triplet) and the methylene protons adjacent to the nitrile group at 3.4 ppm (singlet). cymitquimica.com The amide (N-H) proton is also observable, though its chemical shift can be broad and variable depending on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each chemically distinct carbon atom in this compound gives rise to a separate signal. The spectrum is characterized by signals for the two carbonyl carbons (one from the urethane (B1682113) and one from the amide), the nitrile carbon, and the carbons of the ethyl group and the cyanoacetyl methylene group. While specific, fully assigned literature data is sparse, typical chemical shift ranges for these functional groups allow for a confident assignment.

Table 1: Representative ¹H NMR Spectral Data for this compound
Proton AssignmentApprox. Chemical Shift (δ, ppm)MultiplicityNotes
-CH₂-C≡N3.4Singlet (s)Methylene protons adjacent to the electron-withdrawing cyano group.
-O-CH₂-CH₃~4.2Quartet (q)Coupled to the adjacent methyl protons.
-O-CH₂-CH₃1.2Triplet (t)Coupled to the adjacent methylene protons. cymitquimica.com
-NH-VariableBroad Singlet (br s)Chemical shift is dependent on solvent, temperature, and concentration.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
Carbon AssignmentApprox. Chemical Shift (δ, ppm)Notes
-C=O (Amide)160-170Typical range for secondary amide carbonyls.
-C=O (Urethane)150-160Typical range for carbamate/urethane carbonyls.
-C≡N115-120Characteristic for nitrile carbons.
-O-CH₂-~60Methylene carbon attached to oxygen.
-CH₂-C≡N~25Aliphatic methylene carbon.
-CH₃~14Aliphatic methyl carbon.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (Molecular Formula: C₆H₈N₂O₃), the calculated molecular weight is 156.14 g/mol . cymitquimica.comnih.govillinois.edu

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺˙) at m/z 156. This molecular ion is energetically unstable and undergoes fragmentation through the cleavage of its weakest bonds. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. Common fragmentation pathways for N-substituted amides and carbamates involve cleavage of the bonds adjacent to the carbonyl groups (α-cleavage).

For this compound, the following fragmentation pathways are plausible:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the C-O bond in the urethane moiety would lead to a fragment ion at m/z 111.

Loss of an ethyl radical (-CH₂CH₃): This would result in a fragment at m/z 127. A prominent peak at m/z 29, corresponding to the ethyl cation [CH₃CH₂]⁺, is also highly likely and is reported as a top peak in its GC-MS data. nih.gov

Cleavage of the N-C bond: Scission of the bond between the nitrogen and the cyanoacetyl group can lead to the formation of an acylium ion or other stable fragments.

Loss of ketene (B1206846) (CH₂=C=O): A common fragmentation for acyl amides, this would involve rearrangement and result in a significant fragment ion.

Table 3: Predicted Key Mass Fragments for this compound
m/z ValueProposed Fragment IonProposed Neutral Loss
156[C₆H₈N₂O₃]⁺˙Molecular Ion (M⁺˙)
127[M - CH₂CH₃]⁺Ethyl radical (•CH₂CH₃)
111[M - OCH₂CH₃]⁺Ethoxy radical (•OCH₂CH₃)
45[CO₂H]⁺ or [OCH₂CH₃]⁺Multiple pathways
29[CH₂CH₃]⁺[M - C₄H₃N₂O₃]•

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (e.g., stretching, bending).

The IR spectrum of this compound displays distinct absorption bands that confirm the presence of its key functional groups. A particularly sharp and strong absorption is expected for the nitrile (C≡N) group. The two carbonyl (C=O) groups, one in the amide and one in the urethane linkage, will also give rise to strong absorptions. The N-H group of the secondary amide will show a characteristic stretching vibration.

Table 4: Characteristic Infrared Absorption Bands for this compound
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3300N-H stretchSecondary Amide/UrethaneMedium
2980-2850C-H stretchAliphatic (CH₂, CH₃)Medium
2250C≡N stretchNitrileMedium-Strong, Sharp cymitquimica.com
1700C=O stretchAmide/Urethane CarbonylsStrong cymitquimica.com
~1530N-H bendSecondary Amide/UrethaneMedium-Strong
~1230C-O stretchEster/UrethaneStrong

Advanced Research Perspectives and Future Directions in N Cyanoacetylurethane Studies

Development of Novel Synthetic Transformations Utilizing N-Cyanoacetylurethane

This compound serves as a valuable precursor for the synthesis of a wide array of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science. nrel.gov Its ability to participate in diverse chemical reactions, including multicomponent reactions (MCRs) and cycloadditions, opens avenues for the construction of complex molecular frameworks in a highly efficient manner.

One of the key areas of research is the utilization of this compound in MCRs to generate molecular diversity. These reactions, where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of atom economy and procedural simplicity. The presence of both nucleophilic and electrophilic centers in this compound allows it to act as a versatile component in these transformations. For instance, its derivatives, such as cyanoacetyl urea (B33335), have been successfully employed in the synthesis of poly-functionalized pyrimidines.

Furthermore, this compound is an excellent substrate for cycloaddition reactions. It can participate in [2+3] cycloadditions with various dienes and dienophiles, leading to the formation of novel cyclic structures. smolecule.com These reactions provide a powerful tool for accessing complex molecular architectures that would be challenging to synthesize through other methods. The development of novel cascade reactions, where multiple bond-forming events occur sequentially in a single pot, represents another promising direction. daneshyari.comnih.gov Such strategies, initiated by transformations involving this compound, can lead to the rapid assembly of intricate polycyclic systems.

Reaction TypeReactantsProductsSignificance
Multicomponent ReactionsThis compound derivatives, various electrophiles and nucleophilesPoly-functionalized heterocycles (e.g., Pyrimidines)High atom economy, operational simplicity, rapid generation of molecular diversity.
[2+3] CycloadditionThis compound, dienes, dienophilesNovel cyclic and heterocyclic compoundsAccess to complex molecular architectures. smolecule.com
Cascade ReactionsThis compoundPolycyclic systemsEfficient construction of complex molecules in a single operation. daneshyari.comnih.gov

Rational Design and Synthesis of this compound-based Catalysts

The structural features of this compound make it an attractive scaffold for the rational design of ligands for homogeneous catalysis. The presence of multiple donor atoms (nitrogen and oxygen) allows it to form stable complexes with various transition metals, including palladium and platinum. smolecule.com This has led to the exploration of this compound-based ligands in a range of catalytic transformations.

The design of these ligands can be tailored for specific catalytic applications by modifying the electronic and steric properties of the this compound backbone. For example, substitutions at the urethane (B1682113) or acetyl positions can influence the coordination geometry and reactivity of the resulting metal complex. nrel.gov These tailored ligands have the potential to enhance catalytic activity, selectivity, and stability in reactions such as cross-coupling, hydrogenation, and oxidation.

Recent research has focused on the development of this compound-derived metal complexes as catalysts for C-C and C-N bond formation reactions. The ability of the ligand to stabilize the metal center in various oxidation states is crucial for the catalytic cycle of these transformations. The use of non-precious metals in these catalytic systems is also an area of growing interest, offering more sustainable and cost-effective alternatives to traditional precious metal catalysts.

MetalLigand TypePotential Catalytic ApplicationsResearch Focus
Palladium (Pd)This compound-basedCross-coupling reactions (e.g., Suzuki, Heck)Enhancing catalytic activity and stability. smolecule.comscienceopen.com
Platinum (Pt)This compound-basedHydrogenation, hydrosilylationDevelopment of selective and efficient catalysts. scienceopen.com
Ruthenium (Ru)This compound-basedMetathesis, oxidationExploration of new catalytic transformations. scienceopen.com
Non-precious metals (e.g., Cu, Ni, Zn)This compound-basedVarious organic transformationsDevelopment of sustainable and eco-friendly catalysts. rsdjournal.org

Expanding the Scope of Biological and Medicinal Applications through Derivative Synthesis

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. nih.gov Its derivatives have shown promise in the development of new therapeutic agents for a range of diseases, as well as in the formulation of advanced agrochemicals.

In the pharmaceutical arena, this compound has been instrumental in the design of enzyme inhibitors. For instance, it is a precursor for the synthesis of inhibitors targeting the PDZ domain of PICK1, which are being investigated for the treatment of neurological disorders. smolecule.com Additionally, it is used to create inhibitors of Cathepsin K, a cysteine protease involved in bone resorption, offering a potential therapeutic strategy for osteoporosis. nrel.gov

The applications of this compound extend to the agrochemical industry, where it is used to formulate more effective and environmentally friendly pesticides and herbicides. nih.gov Derivatives of this compound have demonstrated enhanced stability and controlled-release properties, leading to improved efficacy and reduced environmental impact. nrel.gov

Target/ApplicationDerivative TypeMechanism of Action/Benefit
Neurological DisordersPICK1 PDZ domain inhibitorsModulation of synaptic plasticity. smolecule.com
OsteoporosisCathepsin K inhibitorsInhibition of bone resorption by osteoclasts. nrel.gov
AgrochemicalsPesticide and herbicide formulationsEnhanced stability, controlled release, and improved efficacy. nrel.govnih.gov

Integration of Computational Modeling for Predictive Chemistry and Material Design

Computational modeling is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties, reaction mechanisms, and material performance. nih.gov The integration of computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, holds significant promise for advancing the study of this compound and its derivatives.

DFT calculations can be employed to investigate the electronic structure and reactivity of this compound. This allows for the prediction of reaction pathways and the elucidation of reaction mechanisms at the atomic level. For example, DFT can be used to model the transition states of reactions involving this compound, providing insights into the factors that control reaction outcomes and selectivity. nih.gov

Molecular dynamics simulations, on the other hand, can be used to study the conformational dynamics and intermolecular interactions of this compound-based molecules. This is particularly valuable in the design of new drugs and materials. For instance, MD simulations can predict the binding affinity of a this compound derivative to a biological target, aiding in the rational design of more potent inhibitors. In materials science, these simulations can be used to predict the mechanical and thermal properties of polymers derived from this compound. nih.gov

Computational MethodApplication in this compound ResearchPotential Outcomes
Density Functional Theory (DFT)Elucidation of reaction mechanisms, prediction of reactivity and selectivity.Rational design of more efficient synthetic routes, understanding of catalytic cycles. nih.gov
Molecular Dynamics (MD)Simulation of binding interactions with biological targets, prediction of polymer properties.In silico design of potent enzyme inhibitors, development of high-performance materials.
Quantum Chemical CalculationsDetermination of electronic structure and molecular properties. nrel.govAccurate prediction of spectroscopic data, understanding of structure-property relationships.

Sustainable and Eco-friendly Practices in this compound Chemical Processes

The principles of green chemistry are increasingly guiding the development of chemical processes to minimize their environmental impact. In the context of this compound, research is focused on developing more sustainable synthetic routes and utilizing it in eco-friendly applications.

Traditional synthesis methods for this compound often involve the use of hazardous reagents and solvents. Current research is exploring the use of greener solvents, such as bio-based alternatives, to reduce the environmental footprint of the synthesis process. The development of catalytic methods that operate under milder conditions and with higher efficiency is also a key objective. smolecule.com

In its applications, particularly in agriculture, this compound derivatives are being designed with environmental compatibility in mind. This includes the development of formulations with designed biodegradation pathways. nrel.gov Studies have shown that certain microorganisms, such as the cyanobacteria species Nostoc and Anabaena, can metabolize this compound-containing compounds, facilitating their breakdown in the environment and reducing their persistence. nrel.gov This approach aligns with the goals of sustainable agriculture by minimizing the long-term ecological impact of agrochemicals.

Green Chemistry PrincipleApplication in this compound ChemistryBenefit
Use of Greener SolventsEmploying bio-based or less toxic solvents in synthesis. Reduced environmental pollution and health hazards.
CatalysisDevelopment of efficient catalytic routes for synthesis and transformations. smolecule.comIncreased reaction efficiency, reduced energy consumption, and less waste generation.
Design for DegradationSynthesis of agrochemical derivatives with planned biodegradation pathways. nrel.govMinimized environmental persistence and ecological impact.

Q & A

Basic: What are the standard synthetic protocols for N-Cyanoacetylurethane, and how can purity be validated?

Answer:
this compound is typically synthesized via the reaction of cyanoacetic acid derivatives with carbamate esters. A common protocol involves condensing ethyl cyanoacetate with urea or its derivatives under controlled acidic or basic conditions, often using catalysts like sulfuric acid or sodium ethoxide . To ensure reproducibility, experimental sections must detail stoichiometry, reaction temperature, solvent selection, and purification methods (e.g., recrystallization or column chromatography) . Purity validation requires a combination of analytical techniques:

  • HPLC (High-Performance Liquid Chromatography) to assess organic impurities.
  • NMR (¹H/¹³C) and FT-IR to confirm molecular structure and functional groups (e.g., carbonyl peaks at ~1700 cm⁻¹ for the carbamate group) .
  • Elemental Analysis (EA) to verify empirical formula (C₆H₈N₂O₃) .

Advanced: How do solvent polarity and temperature influence the stability of this compound during storage?

Answer:
this compound’s stability is highly sensitive to solvent environment and thermal conditions. Polar aprotic solvents (e.g., acetonitrile) may accelerate hydrolysis of the carbamate group, while non-polar solvents (e.g., toluene) enhance stability . To systematically evaluate stability:

Design accelerated degradation studies by storing the compound in varied solvents (polar vs. non-polar) at temperatures ranging from -20°C to 40°C.

Monitor degradation kinetics using LC-MS to detect hydrolysis byproducts (e.g., cyanoacetic acid or urea derivatives).

Apply Arrhenius equation to extrapolate shelf-life under standard storage conditions .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:
Key techniques include:

  • ¹H NMR : Identify protons adjacent to the cyano group (δ ~3.5 ppm for CH₂) and carbamate NH (δ ~5-6 ppm, broad singlet) .
  • ¹³C NMR : Detect carbonyl carbons (δ ~155-160 ppm for carbamate, ~170 ppm for cyanoacetyl group) .
  • FT-IR : Confirm cyano (C≡N stretch at ~2200 cm⁻¹) and carbamate (N-H bend at ~1530 cm⁻¹) functionalities .
  • Mass Spectrometry (MS) : Use ESI-MS or EI-MS to verify molecular ion [M+H]⁺ at m/z 157.06 .

Advanced: What strategies resolve contradictions in reported reactivity of this compound under acidic vs. basic conditions?

Answer:
Discrepancies in reactivity often arise from competing pathways (e.g., hydrolysis vs. nucleophilic substitution). To address this:

Control pH rigorously using buffered solutions (e.g., phosphate buffer for neutral conditions, HCl/NaOH for extremes).

Employ kinetic isotope effects (KIE) to distinguish between mechanisms (e.g., H/D exchange in hydrolysis).

Use DFT calculations to model transition states and identify dominant pathways under varying pH .

Cross-validate results with in situ Raman spectroscopy to track intermediate formation .

Basic: How to design experiments to assess the role of this compound as an intermediate in multi-step synthesis?

Answer:

Isolation and Characterization : Synthesize this compound in situ, isolate via flash chromatography, and confirm structure via NMR/MS .

Reaction Monitoring : Use HPLC-DAD or GC-MS to detect transient intermediates in reactions (e.g., cyclization to heterocycles).

Kinetic Profiling : Quench aliquots at timed intervals to measure intermediate accumulation/decay .

Advanced: How to analyze kinetic data to determine reaction mechanisms involving this compound?

Answer:

Variable Time (VT) NMR/IR : Track real-time changes in functional groups to identify rate-determining steps.

Eyring Plot Analysis : Calculate activation parameters (ΔH‡, ΔS‡) from rate constants at multiple temperatures.

Isotopic Labeling : Introduce ¹⁵N or ¹³C labels to trace atom transfer pathways (e.g., in urea formation).

Computational Modeling : Use Gaussian or ORCA software to simulate potential energy surfaces and validate experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.